
Neodymium--nickel (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium–nickel (1/1) is a compound that combines neodymium and nickel in a 1:1 ratio. This compound is part of the broader class of rare-earth nickelates, which are known for their diverse set of collective phenomena, including metal-to-insulator transitions, magnetic phase transitions, and superconductivity upon chemical reduction . Neodymium–nickel (1/1) is particularly interesting due to its unique electronic and magnetic properties, which make it a subject of extensive research in materials science and condensed matter physics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodymium–nickel (1/1) can be synthesized using various methods, including molecular beam epitaxy, which allows for the epitaxial stabilization of layered nickelates in the Ruddlesden-Popper form . This method involves optimizing the stoichiometry of the parent perovskite NdNiO3 to reproducibly synthesize the compound. The process typically includes the deposition of neodymium and nickel oxides on suitable substrates, followed by annealing under controlled conditions to achieve the desired phase and composition.
Industrial Production Methods: While specific industrial production methods for Neodymium–nickel (1/1) are not well-documented, the general approach involves high-temperature solid-state reactions. These reactions are carried out in furnaces where the precursor materials, such as neodymium oxide and nickel oxide, are mixed in stoichiometric ratios and heated to high temperatures to form the desired compound. The process parameters, such as temperature, time, and atmosphere, are carefully controlled to ensure the purity and phase of the final product.
Chemical Reactions Analysis
Types of Reactions: Neodymium–nickel (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in the oxygen reduction reaction (ORR), which is crucial for energy conversion systems like fuel cells and metal-air batteries . The compound can also undergo redox reactions, where the oxidation states of neodymium and nickel change, leading to different electronic and magnetic properties.
Common Reagents and Conditions: Common reagents used in reactions involving Neodymium–nickel (1/1) include oxygen, hydrogen, and various organic and inorganic acids. The conditions for these reactions typically involve controlled temperatures and pressures, as well as specific catalysts to facilitate the desired transformations. For example, the ORR is often carried out in alkaline solutions at room temperature using rotating disk electrodes .
Major Products: The major products formed from reactions involving Neodymium–nickel (1/1) depend on the specific reaction conditions and reagents used. In the case of the ORR, the primary products are water and hydroxide ions. Other reactions may yield different nickelates or mixed-metal oxides, depending on the stoichiometry and reaction environment.
Scientific Research Applications
Neodymium–nickel (1/1) has a wide range of scientific research applications due to its unique electronic and magnetic properties. In chemistry, it is used as a catalyst for various reactions, including hydrogenation and oxidation . In biology and medicine, neodymium-doped nickel ferrites have been studied for their potential use in magnetic resonance imaging (MRI) and drug delivery systems . In industry, the compound is used in the development of advanced materials for electronic devices, sensors, and energy storage systems .
Mechanism of Action
The mechanism by which Neodymium–nickel (1/1) exerts its effects is primarily related to its electronic structure and the interactions between neodymium and nickel atoms. The compound’s unique properties arise from the hybridization of nickel-oxygen orbitals and the varying oxidation states of nickel and neodymium . These interactions lead to phenomena such as metal-to-insulator transitions and magnetic phase transitions, which are crucial for its applications in electronic and magnetic devices.
Comparison with Similar Compounds
Neodymium–nickel (1/1) can be compared with other rare-earth nickelates, such as lanthanum nickelate (LaNiO3) and praseodymium nickelate (PrNiO3). While these compounds share similar structural features, Neodymium–nickel (1/1) exhibits distinct electronic and magnetic properties due to the specific interactions between neodymium and nickel atoms . For example, LaNiO3 is a strongly correlated metal, whereas single-layer La2NiO4 displays insulating charge and spin stripes . These differences highlight the uniqueness of Neodymium–nickel (1/1) and its potential for various scientific and industrial applications.
Similar Compounds
- Lanthanum nickelate (LaNiO3)
- Praseodymium nickelate (PrNiO3)
- Samarium nickelate (SmNiO3)
- Europium nickelate (EuNiO3)
These compounds, like Neodymium–nickel (1/1), belong to the family of rare-earth nickelates and exhibit a range of electronic and magnetic properties that make them valuable for research and technological applications .
Properties
CAS No. |
12164-66-8 |
|---|---|
Molecular Formula |
NdNi |
Molecular Weight |
202.94 g/mol |
IUPAC Name |
neodymium;nickel |
InChI |
InChI=1S/Nd.Ni |
InChI Key |
JGJGLMZEXTZURL-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


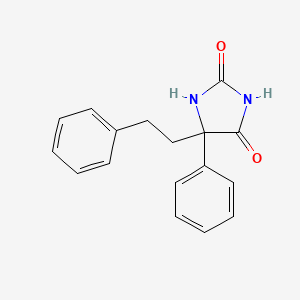
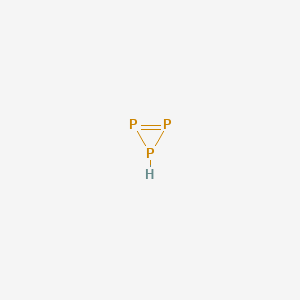
![6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B14731224.png)
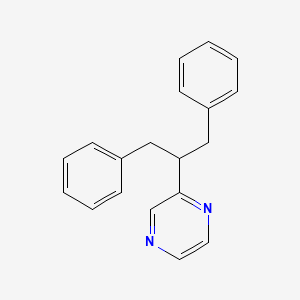
![2-[(Pent-2-en-4-yn-1-yl)oxy]oxane](/img/structure/B14731228.png)
![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14731233.png)
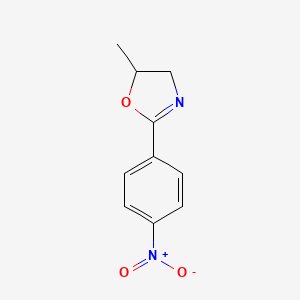
![Di[1,1'-biphenyl]-4-yl(hydroxy)acetic acid](/img/structure/B14731241.png)
![N-(2-{[(4-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amino}-2-oxoethyl)-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B14731269.png)
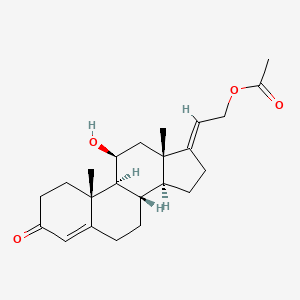
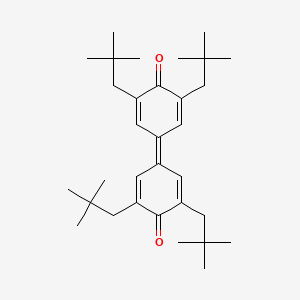
![4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid](/img/structure/B14731282.png)
![(3E)-3-[(5-acetyl-2-hydroxyphenyl)methylidene]oxolan-2-one](/img/structure/B14731284.png)

